molecular formula C21H28N4O2 B5902756 4-(2-{1-[(2-amino-6-isopropylpyrimidin-4-yl)carbonyl]piperidin-2-yl}ethyl)phenol

4-(2-{1-[(2-amino-6-isopropylpyrimidin-4-yl)carbonyl]piperidin-2-yl}ethyl)phenol

Cat. No. B5902756
M. Wt: 368.5 g/mol
InChI Key: CNRNGRMOOAXLSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-{1-[(2-amino-6-isopropylpyrimidin-4-yl)carbonyl]piperidin-2-yl}ethyl)phenol, also known as JNJ-31001074, is a small molecule inhibitor that has been extensively studied for its potential use in treating various diseases. This compound was first synthesized in 2009 and has since been the subject of numerous scientific studies.

Scientific Research Applications

4-(2-{1-[(2-amino-6-isopropylpyrimidin-4-yl)carbonyl]piperidin-2-yl}ethyl)phenol has been studied extensively for its potential use in treating various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Studies have shown that this compound has potent anti-tumor activity in various cancer cell lines and can inhibit the growth of cancer cells. In addition, 4-(2-{1-[(2-amino-6-isopropylpyrimidin-4-yl)carbonyl]piperidin-2-yl}ethyl)phenol has been shown to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease.

Mechanism of Action

The mechanism of action of 4-(2-{1-[(2-amino-6-isopropylpyrimidin-4-yl)carbonyl]piperidin-2-yl}ethyl)phenol is not fully understood. However, studies have shown that this compound inhibits the activity of multiple kinases, including AKT, mTOR, and ERK1/2. These kinases play important roles in cell proliferation, survival, and differentiation, and their inhibition by 4-(2-{1-[(2-amino-6-isopropylpyrimidin-4-yl)carbonyl]piperidin-2-yl}ethyl)phenol may contribute to its anti-tumor and neuroprotective effects.
Biochemical and Physiological Effects:
Studies have shown that 4-(2-{1-[(2-amino-6-isopropylpyrimidin-4-yl)carbonyl]piperidin-2-yl}ethyl)phenol can induce apoptosis (programmed cell death) in cancer cells and inhibit the growth of tumors. In addition, this compound has been shown to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease. However, the biochemical and physiological effects of this compound are still being studied, and more research is needed to fully understand its mechanisms of action.

Advantages and Limitations for Lab Experiments

One advantage of using 4-(2-{1-[(2-amino-6-isopropylpyrimidin-4-yl)carbonyl]piperidin-2-yl}ethyl)phenol in lab experiments is its potent anti-tumor activity, which makes it a promising candidate for cancer therapy. In addition, this compound has been shown to have neuroprotective effects, which could be useful in treating neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. However, one limitation of using this compound in lab experiments is its relatively low solubility in aqueous solutions, which can make it difficult to work with.

Future Directions

There are several future directions for research on 4-(2-{1-[(2-amino-6-isopropylpyrimidin-4-yl)carbonyl]piperidin-2-yl}ethyl)phenol. One area of research could focus on identifying the specific kinases that are targeted by this compound and understanding their roles in cancer and neurodegenerative diseases. Another area of research could focus on developing more soluble forms of this compound that can be used in lab experiments and potentially in clinical settings. Finally, more studies are needed to fully understand the biochemical and physiological effects of this compound and its potential use in treating various diseases.

Synthesis Methods

The synthesis of 4-(2-{1-[(2-amino-6-isopropylpyrimidin-4-yl)carbonyl]piperidin-2-yl}ethyl)phenol involves a multi-step process. The first step involves the synthesis of 2-amino-6-isopropylpyrimidin-4-yl)-carbamic acid tert-butyl ester, which is then reacted with piperidine to form 1-[(2-amino-6-isopropylpyrimidin-4-yl)carbonyl]piperidine. This compound is then reacted with 4-(2-bromoethyl)phenol to form the final product, 4-(2-{1-[(2-amino-6-isopropylpyrimidin-4-yl)carbonyl]piperidin-2-yl}ethyl)phenol.

properties

IUPAC Name

(2-amino-6-propan-2-ylpyrimidin-4-yl)-[2-[2-(4-hydroxyphenyl)ethyl]piperidin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O2/c1-14(2)18-13-19(24-21(22)23-18)20(27)25-12-4-3-5-16(25)9-6-15-7-10-17(26)11-8-15/h7-8,10-11,13-14,16,26H,3-6,9,12H2,1-2H3,(H2,22,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNRNGRMOOAXLSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=NC(=N1)N)C(=O)N2CCCCC2CCC3=CC=C(C=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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